molecular formula C21H21ClN2O3S B2864502 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 1903228-64-7

8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No. B2864502
CAS RN: 1903228-64-7
M. Wt: 416.92
InChI Key: WWKSQTSMRHXCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, also known as Compound 1, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 is not fully understood. However, it has been proposed that it exerts its biological activities by inhibiting various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and antiviral activities, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 is its high purity and yield, making it suitable for scientific research applications. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1. One area of research is the development of more potent and selective analogs of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 for use as anticancer and antiviral drugs. Another area of research is the investigation of the mechanism of action of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 and its effects on various cellular signaling pathways. Additionally, the potential use of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 involves a multi-step process that begins with the reaction between 3-chloro-4-methylphenylsulfonyl chloride and piperidine to form 1-(3-chloro-4-methylphenylsulfonyl)piperidine. This intermediate is then reacted with 8-hydroxyquinoline to produce 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1. The synthesis of 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 has been optimized to achieve high yield and purity, making it suitable for scientific research applications.

Scientific Research Applications

8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anticancer activity. In vitro studies have shown that 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis and inhibit tumor cell migration and invasion. In addition, 8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline 1 has antiviral activity against hepatitis C virus and dengue virus, making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

8-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-7-8-18(14-19(15)22)28(25,26)24-12-9-17(10-13-24)27-20-6-2-4-16-5-3-11-23-21(16)20/h2-8,11,14,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKSQTSMRHXCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

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